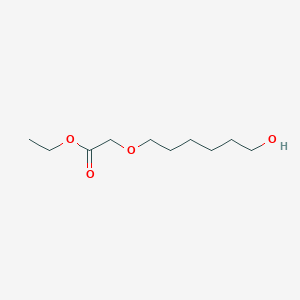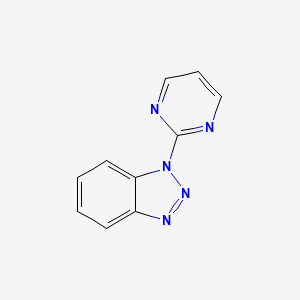
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by a cyclohexadiene ring substituted with a methyl group and a methanamine group, forming a hydrochloride salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride typically involves the reaction of 4-methylcyclohexa-1,3-diene with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
(4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (4-Methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride include:
- (4-Methylthiazol-5-yl)phenylmethanamine hydrochloride
- (4-Methylcyclohexa-1,3-dien-1-yl)methanamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclohexadiene ring with a methanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C8H14ClN |
|---|---|
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
(4-methylcyclohexa-1,3-dien-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-7-2-4-8(6-9)5-3-7;/h2,4H,3,5-6,9H2,1H3;1H |
Clé InChI |
ALYQRQXWRPGNFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(CC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)


![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)



![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)

![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)

![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)
